5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Overview
Description
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one is a complex organic compound belonging to the class of fused N-heterocyclic compounds This compound is characterized by its unique structure, which includes an imidazo[1,5-a]quinoxaline core fused with a methoxybenzyl group
Preparation Methods
The synthesis of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]quinoxaline core: This can be achieved through a decarboxylative cyclization reaction, where appropriate starting materials such as 2-nitroaniline and glyoxal are used.
Introduction of the methoxybenzyl group: This step involves the alkylation of the imidazo[1,5-a]quinoxaline core with 4-methoxybenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazoquinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of new drugs targeting central benzodiazepine receptors and phosphodiesterase 10A.
Biology: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Materials Science: The unique optical properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs) and other luminescent materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can bind to central benzodiazepine receptors, modulating their activity and leading to potential anxiolytic effects. Additionally, it can inhibit phosphodiesterase 10A, affecting intracellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one include:
Imidazo[1,5-a]quinolines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridines: These compounds have a pyridine ring instead of a quinoxaline ring, resulting in different reactivity and applications.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]imidazo[1,5-a]quinoxalin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-14-8-6-13(7-9-14)11-20-15-4-2-3-5-16(15)21-12-19-10-17(21)18(20)22/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKZEXRPVIUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C=NC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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